2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and a naphthalen-2-ylmethylidene group attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves the following steps:
Preparation of 2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2,6-dimethylphenoxyacetohydrazide: The 2,6-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with naphthalen-2-carbaldehyde: The final step involves the condensation of 2,6-dimethylphenoxyacetohydrazide with naphthalen-2-carbaldehyde under reflux conditions in ethanol to yield 2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can interact with DNA or proteins, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: This compound is structurally similar but lacks the hydrazide and naphthalen-2-ylmethylidene groups.
2,6-dimethylphenoxyacetohydrazide: This compound is an intermediate in the synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide and lacks the naphthalen-2-ylmethylidene group.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is unique due to the presence of both the phenoxy and naphthalen-2-ylmethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-5-7-16(2)21(15)25-14-20(24)23-22-13-17-10-11-18-8-3-4-9-19(18)12-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
ZXNCVXQKMVELHE-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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